molecular formula C15H12N4O2S B500024 [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether

Cat. No.: B500024
M. Wt: 312.3g/mol
InChI Key: YUZRUUZIVSMBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound consists of a triazole ring fused with a thiadiazole ring, and it is substituted with a 2-methyl-3-furyl group and a phenoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-(phenoxymethyl)-1,3,4-thiadiazole with 2-methyl-3-furancarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole-thiadiazole derivatives.

    Substitution: Formation of substituted triazole-thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-3-furyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of the triazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3g/mol

IUPAC Name

3-(2-methylfuran-3-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O2S/c1-10-12(7-8-20-10)14-16-17-15-19(14)18-13(22-15)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

YUZRUUZIVSMBFJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Origin of Product

United States

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